molecular formula C11H12N2O B3353825 1-(3-methoxy-benzyl)-1H-imidazole CAS No. 56643-94-8

1-(3-methoxy-benzyl)-1H-imidazole

Cat. No. B3353825
Key on ui cas rn: 56643-94-8
M. Wt: 188.23 g/mol
InChI Key: OLIXBQIGIJMNBA-UHFFFAOYSA-N
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Patent
US07358268B2

Procedure details

To a solution of imidazole (1.00 g, 14.69 mmol, 1 equivalent) and Cs2CO3 (5.93 g, 1.2 equivalents) was added 3-methoxybenzyl bromide (3.24 g, 1.1 equiv.) dropwise at 5° C. The mixture was stirred for 1.5 h at 5° C., filtered and concentrated under reduced pressure to give 1-(3-methoxy-benzyl)-1H-imidazole (2.30 g) as a pale yellow oil was directly used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH2:17]Br>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH2:17][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Cs2CO3
Quantity
5.93 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3.24 g
Type
reactant
Smiles
COC=1C=C(CBr)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=C(CN2C=NC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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